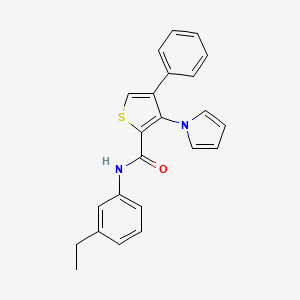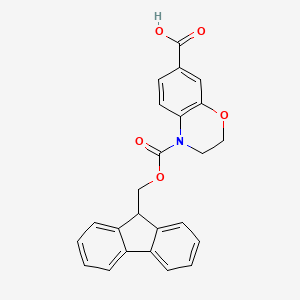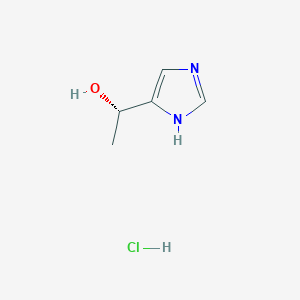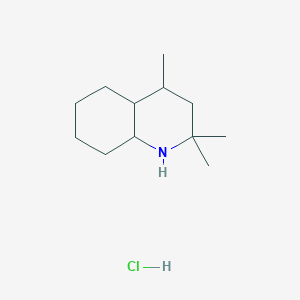
2,2,4-Trimethyldecahydroquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyldecahydroquinoline hydrochloride is a chemical compound with the CAS Number: 2228174-75-0 . It has a molecular weight of 217.78 and is typically in powder form .
Molecular Structure Analysis
The InChI code for 2,2,4-Trimethyldecahydroquinoline hydrochloride is1S/C12H23N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h9-11,13H,4-8H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
2,2,4-Trimethyldecahydroquinoline hydrochloride is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I have access to.Applications De Recherche Scientifique
Analytical Chemistry Applications
A study by Nishi et al. (1990) explored the chiral separation of trimetoquinol hydrochloride, a compound related to 2,2,4-Trimethyldecahydroquinoline, and its analogs using micellar electrokinetic chromatography. This technique utilized sodium taurodeoxycholate as a chiral surfactant, achieving successful separation and suggesting a potential application in the optical purity determination of related compounds (Nishi, Fukuyama, Matsuo, & Terabe, 1990).
Cancer Treatment Research
Chloroquine, a derivative of 4-aminoquinoline similar to 2,2,4-Trimethyldecahydroquinoline, has been investigated for its role in sensitizing breast cancer cells to chemotherapy. This study underscores the potential of chloroquine and related compounds in enhancing the efficacy of tumor cell killing, independent of autophagy inhibition (Maycotte, Aryal, Cummings, Thorburn, Morgan, & Thorburn, 2012).
Material Science and Toxicology
The compound 1,2-Dihydro-2,2,4-trimethylquinoline, a structural analog of 2,2,4-Trimethyldecahydroquinoline hydrochloride, is used as an antioxidant in rubber and latex products. Its potential carcinogenic activity was evaluated, providing critical data for occupational safety and health assessments (National Toxicology Program, 1997).
Antimalarial and Antiviral Applications
Hydroxychloroquine, another derivative, has been repurposed for COVID-19 treatment due to its antiviral efficacy. Despite mixed results, its application in COVID-19 underscores the versatile potential of 2,2,4-Trimethyldecahydroquinoline derivatives in addressing global health challenges (Kaur, Kaushal, & Kaushal, 2020).
Safety and Hazards
The safety information available indicates that 2,2,4-Trimethyldecahydroquinoline hydrochloride is a potential hazard. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .
Propriétés
IUPAC Name |
2,2,4-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h9-11,13H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJSTQTVBBELOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2C1CCCC2)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyldecahydroquinoline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

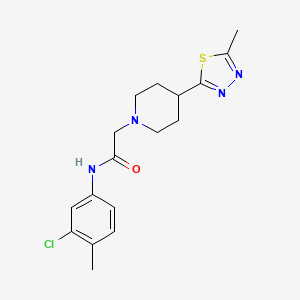
![4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2584305.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2584308.png)
![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
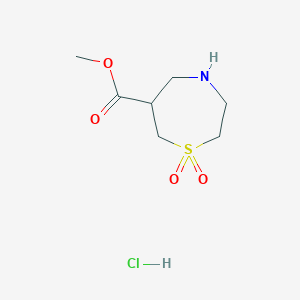
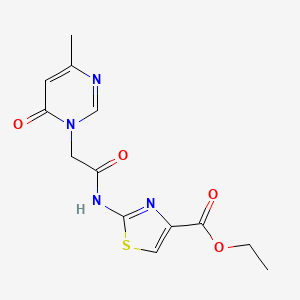

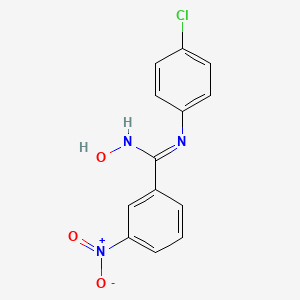
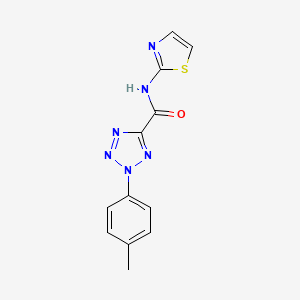
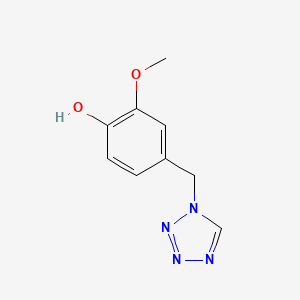
![2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584320.png)
